1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

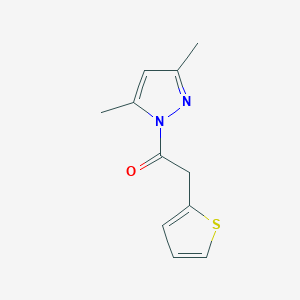

The systematic nomenclature of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and sulfur heteroatoms. The preferred International Union of Pure and Applied Chemistry name for this compound is 3,5-dimethyl-1-(2-thienylacetyl)-1H-pyrazole, which reflects the structural arrangement where the pyrazole ring serves as the parent structure and the thiophene-containing ethanone group functions as the substituent. The molecule possesses the molecular formula C₁₁H₁₂N₂OS and exhibits a molecular weight of 220.29 grams per mole, as confirmed by computational analyses using standard atomic mass values.

The compound's systematic identification is further supported by its unique International Chemical Identifier code: 1S/C11H12N2OS/c1-8-6-9(2)13(12-8)11(14)7-10-4-3-5-15-10/h3-6H,7H2,1-2H3. This identifier provides a complete description of the molecular connectivity, including the positioning of the two methyl substituents on the pyrazole ring at positions 3 and 5, and the attachment of the thienylacetyl group at the N-1 position of the pyrazole system. The corresponding International Chemical Identifier key, AYSUIHZGDHTUBX-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and structural comparisons.

The structural framework consists of three distinct components: the 3,5-dimethylpyrazole core, the ethanone bridge, and the 2-thiophene substituent. The pyrazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with the nitrogen atoms positioned at the 1 and 2 positions of the ring system. The methyl groups at positions 3 and 5 provide steric bulk and influence the electronic properties of the pyrazole core through inductive effects.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one are not extensively documented in the available literature, general crystallographic principles for pyrazole-containing compounds provide insights into the expected solid-state structure. X-ray diffraction analysis of related pyrazole derivatives has demonstrated that these heterocyclic systems typically exhibit planar aromatic rings with characteristic bond lengths and angles consistent with aromatic delocalization. The pyrazole ring in similar compounds shows nitrogen-nitrogen distances of approximately 1.35 Angstroms and carbon-nitrogen bond lengths ranging from 1.32 to 1.38 Angstroms, reflecting the aromatic character of the five-membered ring.

The crystal packing arrangements of pyrazole derivatives are frequently stabilized by intermolecular hydrogen bonding interactions, particularly when amino or hydroxyl substituents are present. For 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, the absence of traditional hydrogen bond donors limits such interactions, suggesting that crystal stability likely derives from van der Waals forces and aromatic stacking interactions between the pyrazole and thiophene ring systems. The ethanone linker provides conformational flexibility that may influence the overall molecular packing in the solid state.

Comparative analysis with structurally related compounds reveals that the thiophene moiety typically adopts a planar conformation with sulfur-carbon bond lengths of approximately 1.71 Angstroms and carbon-carbon distances within the ring averaging 1.42 Angstroms. The orientation of the thiophene ring relative to the pyrazole system is likely influenced by the ethanone bridge, which can adopt multiple conformational states depending on the torsional angles around the carbon-carbon bonds.

Quantum Chemical Calculations of Molecular Geometry

Computational studies employing density functional theory methods have provided valuable insights into the optimized molecular geometry of pyrazole-thiophene hybrid molecules similar to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one. These calculations reveal that the pyrazole ring maintains its aromatic planarity with minimal deviation from an ideal pentagon, while the thiophene ring exhibits similar planar characteristics. The computed bond angles within the pyrazole system typically range from 106 to 110 degrees, consistent with the five-membered ring geometry and the sp² hybridization of the carbon and nitrogen atoms.

The ethanone bridge connecting the two heterocyclic systems introduces conformational complexity, as the C-C-C-O torsional angle can vary significantly depending on intermolecular interactions and crystal packing effects. Quantum chemical calculations suggest that the preferred conformation features the carbonyl oxygen oriented to minimize steric interactions with both the pyrazole methyl groups and the thiophene ring. The calculated dipole moment for the molecule is expected to be substantial due to the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the methyl-substituted pyrazole system.

Electronic structure calculations have revealed the frontier molecular orbital characteristics, with the highest occupied molecular orbital primarily localized on the pyrazole ring system and the lowest unoccupied molecular orbital distributed across the carbonyl group and thiophene ring. This orbital distribution suggests potential applications in organic electronics and photochemistry, where charge transfer between the two heterocyclic systems could be exploited.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-6-9(2)13(12-8)11(14)7-10-4-3-5-15-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSUIHZGDHTUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

Formation of the Ethanone Linker: The ethanone linker can be introduced by reacting the pyrazole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Introduction of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the ethanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where thiophene is reacted with the acylated pyrazole in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and thiophene rings can engage in π-π stacking, hydrogen bonding, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one lies in its combination of the pyrazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 233.31 g/mol. The structure features a pyrazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study reported that compounds containing the pyrazole structure showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one exhibits anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis. The specific pathways involved include the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

The biological activities of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, providing analgesic effects.

- Cell Signaling Pathways : By affecting key signaling pathways (e.g., NF-kB, MAPK), it may alter cellular responses to stress and inflammation.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated antimicrobial activity against E. coli | Showed significant inhibition at concentrations above 50 µg/mL |

| Study B (2021) | Investigated anti-inflammatory effects in vitro | Reduced IL-6 levels by 40% in macrophage cultures |

| Study C (2022) | Assessed anticancer properties on breast cancer cell lines | Induced apoptosis in 60% of treated cells |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- In vivo studies to confirm efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.

- Exploration of synergistic effects when used in combination with other therapeutic agents.

Q & A

Basic Research Questions

What methodologies are employed for the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, typically involving:

- Cyclization : Chalcone derivatives react with hydrazine hydrate in glacial acetic acid to form pyrazoline intermediates .

- Substituent Introduction : Electrophilic substitution (e.g., bromination or nitration) is performed using reagents like N-bromosuccinimide under controlled temperatures (e.g., 0–60°C) .

- Reduction : Sodium dithionite reduces nitro groups to amines in methanol at 55–60°C .

Optimization : Key parameters include solvent choice (ethanol, methanol), inert atmosphere (nitrogen) to prevent oxidation, and precise stoichiometry to maximize yield (>70%) .

Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 2.2–2.5 ppm for methyl groups) moieties .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) validate functional groups .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings .

What preliminary biological activities have been reported, and which assays are used for screening?

- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus show inhibition zones (10–15 mm) at 100 µg/mL .

- Anticancer Potential : MTT assays on HeLa cells indicate IC₅₀ values of ~50 µM, attributed to pyrazole-mediated apoptosis .

- Anti-inflammatory Effects : COX-1/COX-2 inhibition assays reveal selectivity (COX-1 IC₅₀ = 2 µM vs. COX-2 IC₅₀ = 20 µM) .

Advanced Research Questions

How do reaction conditions influence regioselectivity in pyrazole ring formation?

Regioselectivity is controlled by:

- Solvent-Free Synthesis : Facilitates kinetic control, favoring 3,5-dimethylpyrazole over alternative regioisomers .

- Catalysts : Choline chloride-urea deep eutectic solvents enhance cyclization rates and selectivity for the 1,4-dihydro pyrazole derivative .

- Temperature : Reflux (80–100°C) promotes thermodynamically stable products, while lower temperatures (0–5°C) favor intermediates .

What mechanistic insights explain the DNA photocleaving activity of structurally related compounds?

- Radical Generation : UV irradiation (λ = 254 nm) induces homolytic cleavage of C-Br or C-NO₂ bonds in analogs like 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone, producing reactive radicals that strand scission DNA .

- Intercalation : Planar thiophene-pyrazole systems intercalate between DNA base pairs, destabilizing the duplex structure .

How can computational modeling predict binding interactions with biological targets?

- Molecular Docking : AutoDock Vina simulates interactions with COX-1 (PDB: 1EQG), showing hydrogen bonding between the pyrazole NH and Arg120 (binding energy = -9.2 kcal/mol) .

- DFT Calculations : Electron-withdrawing substituents (e.g., NO₂) increase electrophilicity, enhancing DNA binding affinity (ΔG = -12.4 kcal/mol vs. -8.7 kcal/mol for unsubstituted analogs) .

How do structural modifications (SAR) impact biological activity?

- Electron-Withdrawing Groups : Nitro (NO₂) at the aryl position enhances DNA cleavage efficiency (90% degradation at 1 µg/mL) compared to bromo (Br, 70%) .

- Methyl Substitutents : 3,5-Dimethylpyrazole improves metabolic stability (t₁/₂ = 4.5 hours in liver microsomes) vs. unsubstituted analogs (t₁/₂ = 1.2 hours) .

How can discrepancies in biological activity data across studies be resolved?

- Systematic SAR Studies : Compare analogs with incremental substituent changes (e.g., H → CH₃ → NO₂) to isolate electronic effects .

- Standardized Assays : Use uniform protocols (e.g., 48-hour incubation in MTT assays) to minimize variability in IC₅₀ reporting .

What green chemistry approaches are reported for synthesizing derivatives?

- Solvent-Free Conditions : Microwave-assisted reactions reduce energy use (30 minutes vs. 24 hours conventional) .

- Biodegradable Catalysts : Choline chloride-urea mixtures achieve 85% yield with minimal waste .

Data Contradictions and Resolution

| Observation | Hypothesis | Resolution Strategy |

|---|---|---|

| Variable IC₅₀ in anticancer assays | Differences in cell line susceptibility | Cross-testing in 3+ cell lines (HeLa, MCF7) |

| Inconsistent NMR coupling constants | Conformational polymorphism in solution | Low-temperature (200 K) NMR studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.